molecular formula C17H23BrN2OS B1402887 2-Bromo-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide CAS No. 1365962-87-3

2-Bromo-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide

Cat. No. B1402887
M. Wt: 383.3 g/mol
InChI Key: CMVFMJSJOJDCCT-UHFFFAOYSA-N
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Description

The compound “2-Bromo-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide” is a complex organic molecule. It contains several functional groups including a bromo group, a tert-butyl group, a cyano group, a tetrahydrobenzothiophene ring, and an amide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the bromo, tert-butyl, cyano, tetrahydrobenzothiophene, and amide groups would all contribute to its overall structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For instance, the bromo group is a good leaving group, making it susceptible to nucleophilic substitution reactions. The cyano group could undergo addition reactions, and the amide group could participate in hydrolysis reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of the bromo group could increase its molecular weight and potentially its boiling point. The cyano and amide groups could participate in hydrogen bonding, influencing its solubility .

Scientific Research Applications

Synthesis and Characterization of Novel Compounds

Research has focused on synthesizing and characterizing compounds with similar structural features for potential antimicrobial applications. For instance, the synthesis and characterization of substituted phenyl azetidines have been explored, demonstrating the methodology and potential antimicrobial activity of bromine-containing and tert-butyl substituted compounds (Doraswamy & Ramana, 2013)[https://consensus.app/papers/synthesis-characterization-substituted-phenyl-doraswamy/430bbb2b3e635271812ea6b0e6f765b7/?utm_source=chatgpt].

Drug Design and Biological Activity

The structural elements of the compound are relevant in the context of drug design, where brominated and cyano-functionalized compounds have been investigated for their biological activities. For example, the discovery of new 2-aminothiazole CDK2 inhibitors through structure-based drug design illustrates the pharmaceutical relevance of such motifs (Vulpetti et al., 2006)[https://consensus.app/papers/structurebased-drug-design-discovery-2aminothiazole-vulpetti/e66df2be70215e2e99e5cbf48beebebf/?utm_source=chatgpt].

Material Science Applications

Compounds with tert-butyl groups and bromine substituents have also found applications in material science, such as in the synthesis of enhanced brightness emission-tuned nanoparticles from heterodifunctional polyfluorene building blocks (Fischer, Baier, & Mecking, 2013)[https://consensus.app/papers/enhanced-brightness-emissiontuned-nanoparticles-fischer/9eef2e8ad40f54db94e38bcd99b874d0/?utm_source=chatgpt]. These findings indicate the potential utility of structurally similar compounds in creating materials with novel optical properties.

Chemical Synthesis Techniques

Research into the synthesis of complex heterocyclic compounds, including those incorporating bromine and tert-butyl groups, continues to advance. Methods for efficiently synthesizing such compounds can lead to the development of new materials and drugs. For instance, the synthesis of bicyclic bridged isothioureas and their evaluation in models of lipopolysaccharide-induced septic shock highlight the versatility of bromine in facilitating novel synthetic pathways (Alexeev et al., 2019)[https://consensus.app/papers/bicyclic-bridged-synthesis-evaluation-activity-model-alexeev/523f2434dc51509ca9d6e53e69e593f8/?utm_source=chatgpt].

properties

IUPAC Name

2-bromo-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23BrN2OS/c1-5-13(18)15(21)20-16-12(9-19)11-7-6-10(17(2,3)4)8-14(11)22-16/h10,13H,5-8H2,1-4H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMVFMJSJOJDCCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C2=C(S1)CC(CC2)C(C)(C)C)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)butanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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